
6-Amino-2,3-dimethoxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2,3-dimethoxynaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. It is characterized by the presence of amino and methoxy groups attached to a naphthalene ring. This compound is known for its redox-cycling properties, which can induce the formation of intracellular superoxide anions, leading to various cellular responses such as proliferation, apoptosis, or necrosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dimethoxynaphthalene-1,4-dione typically involves the introduction of amino and methoxy groups onto a naphthoquinone backbone. One common method involves the reaction of 2,3-dimethoxynaphthalene-1,4-dione with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2,3-dimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
6-Amino-2,3-dimethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a redox-cycling agent to study the role of reactive oxygen species (ROS) in chemical reactions.
Biology: The compound is used to investigate cellular responses to oxidative stress, including cell proliferation, apoptosis, and necrosis.
Medicine: Research into its potential therapeutic applications, particularly in cancer treatment, is ongoing due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of dyes and pigments
Wirkmechanismus
The mechanism of action of 6-Amino-2,3-dimethoxynaphthalene-1,4-dione involves its redox-cycling properties. The compound can undergo redox reactions to generate reactive oxygen species (ROS) such as superoxide anions. These ROS can induce oxidative stress in cells, leading to various cellular responses. The molecular targets and pathways involved include the activation of signaling pathways related to cell proliferation, apoptosis, and necrosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Similar in structure but lacks the amino group.
Menadione (Vitamin K3): A naphthoquinone derivative with a methyl group instead of amino and methoxy groups.
1,4-Naphthoquinone: The parent compound without any substituents
Uniqueness
6-Amino-2,3-dimethoxynaphthalene-1,4-dione is unique due to the presence of both amino and methoxy groups, which confer distinct redox properties and biological activities. Its ability to induce specific cellular responses makes it valuable for research in oxidative stress and related fields .
Eigenschaften
CAS-Nummer |
89226-89-1 |
|---|---|
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
6-amino-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H11NO4/c1-16-11-9(14)7-4-3-6(13)5-8(7)10(15)12(11)17-2/h3-5H,13H2,1-2H3 |
InChI-Schlüssel |
GXXCAZHJHDTMNP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC(=C2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


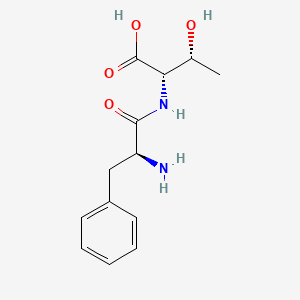
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one](/img/structure/B14136827.png)

![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)
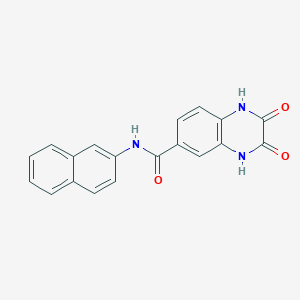


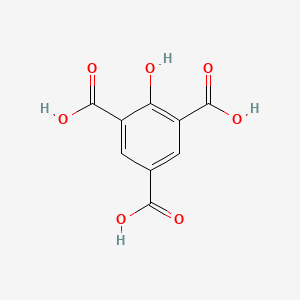
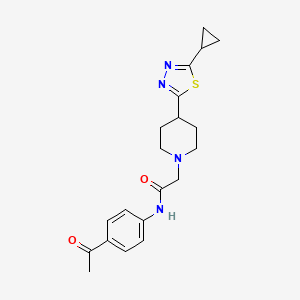
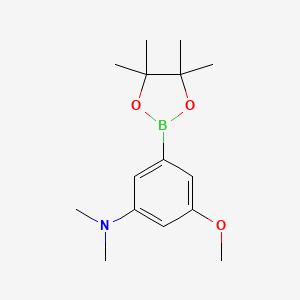
![2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14136876.png)
acetic acid](/img/structure/B14136877.png)

